Oxetane-2-carboxylic acid
CAS No.: 864373-47-7
Cat. No.: VC2375714
Molecular Formula: C4H6O3
Molecular Weight: 102.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 864373-47-7 |
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Molecular Formula | C4H6O3 |
Molecular Weight | 102.09 g/mol |
IUPAC Name | oxetane-2-carboxylic acid |
Standard InChI | InChI=1S/C4H6O3/c5-4(6)3-1-2-7-3/h3H,1-2H2,(H,5,6) |
Standard InChI Key | ZKCXAZCRQJSFTQ-UHFFFAOYSA-N |
SMILES | C1COC1C(=O)O |
Canonical SMILES | C1COC1C(=O)O |
Introduction
Chemical Structure and Properties
Oxetane-2-carboxylic acid consists of a four-membered oxetane ring with a carboxylic acid functional group at the 2-position. The strained four-membered ring contributes to its unique reactivity patterns and conformational properties.
Physical and Chemical Properties
The compound's fundamental properties are summarized in Table 1, compiled from authoritative chemical databases and research literature.
Table 1: Physical and Chemical Properties of Oxetane-2-Carboxylic Acid
Property | Value |
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Chemical Formula | C₄H₆O₃ |
Molecular Weight | 102.089 g/mol |
CAS Number | 864373-47-7 |
Alternative CAS Number | 2241107-29-7 (for (2S) isomer) |
Physical State | Solid |
Density | 1.4±0.1 g/cm³ |
Boiling Point | 244.2±33.0 °C at 760 mmHg |
Flash Point | 115.1±18.9 °C |
LogP | -0.87 |
IUPAC Name | Oxetane-2-carboxylic acid |
SMILES Notation | O=C(O)C1CCO1 |
Structural Characteristics
The oxetane ring in oxetane-2-carboxylic acid creates a rigid framework that influences molecular recognition and binding properties in biological systems. The compound can exist in stereoisomeric forms, with the (2S)-oxetane-2-carboxylic acid isomer specifically identified in chemical databases . The carboxylic acid functional group at the 2-position provides an opportunity for further derivatization, including amide coupling reactions that have been utilized in medicinal chemistry applications .
Stability Challenges and Isomerization
One of the most significant discoveries regarding oxetane-2-carboxylic acid is its unexpected intrinsic instability. Recent research has revealed that oxetane-carboxylic acids readily undergo isomerization to form more stable lactone structures.
Isomerization Phenomenon
In a groundbreaking study published in 2022, researchers documented the spontaneous isomerization of oxetane-carboxylic acids to lactones . This transformation occurs even under mild conditions, with significant implications for synthesis, storage, and applications of these compounds.
The stability timeline observed for oxetane-2-carboxylic acid revealed:
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Approximately 7% conversion to lactone after one week of storage at room temperature
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16% conversion after one month
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Complete isomerization to the corresponding lactone after one year
Additionally, heating at 50°C in a dioxane/water mixture accelerated this isomerization process, resulting in clean conversion to the lactone product .
Mechanistic Insights
The isomerization mechanism differs from traditional oxetane ring-opening reactions. While conventional ring-opening typically requires activation by Brønsted acids, the isomerization of oxetane-carboxylic acids proceeds without external catalysis .
The proposed mechanism involves:
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Intramolecular protonation of the oxetane ring by the carboxylic acid group
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Formation of a dually activated intermediate with a protonated oxetane ring and deprotonated carboxylate group
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Nucleophilic attack by the carboxylate on the activated ring, leading to ring-opening and lactone formation
Kinetic studies have demonstrated that this isomerization follows first-order kinetics with a rate constant of k=0.0064 min⁻¹ in isopropanol under heating conditions . This mechanistic understanding aligns with known data on intermolecular aqueous hydrolysis of oxetane rings.
Synthetic Approaches
Despite the challenges associated with stability, several synthetic routes to oxetane-2-carboxylic acid have been documented in the literature.
Synthetic Methods
One established synthetic pathway involves:
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Initial preparation of an alkene precursor from 3-oxetanone
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Subsequent hydrogenation using palladium on charcoal in methanol to yield oxetane-2-carboxylic acid
The synthesis of stereochemically defined versions, such as (2S)-oxetane-2-carboxylic acid, requires additional consideration of stereocontrol elements.
Synthesis Considerations
Given the isomerization tendency, several practical considerations should be implemented when synthesizing and handling oxetane-2-carboxylic acid:
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Minimizing exposure to elevated temperatures, even during routine procedures like rotary evaporation (temperatures as low as 40°C can promote isomerization)
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Careful monitoring of reaction progress and product purity by NMR spectroscopy
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Optimized storage conditions to minimize degradation
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Consideration of immediate derivatization to more stable forms when long-term storage is required
Applications in Medicinal Chemistry
Despite stability challenges, oxetane-2-carboxylic acid and related oxetane structures have emerged as valuable motifs in medicinal chemistry and drug discovery.
Oxetanes as Pharmacophores
Oxetanes have gained recognition as bioisosteres (structural mimics) for various functional groups, including carbonyl groups and gem-dimethyl moieties . The integration of oxetane rings into drug candidates has been shown to confer several advantageous properties:
Table 2: Benefits of Oxetane Incorporation in Drug Discovery
Property | Effect of Oxetane Incorporation | Significance |
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Water Solubility | Increased (by factors of 4 to >4000) | Improves drug bioavailability |
Lipophilicity | Decreased | Reduces potential for off-target effects |
Metabolic Stability | Improved | Enhances drug half-life |
Three-Dimensionality | Enhanced | Provides better fit into protein binding pockets |
Molecular Weight | Low contribution | Allows for expansion of other molecular features |
Recent Drug Discovery Applications
Recent medicinal chemistry campaigns (2017-2022) have increasingly incorporated oxetane motifs, with 38 campaigns identifying oxetane-containing compounds as the most promising structures . These applications highlight several benefits:
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Enhanced solubility and metabolic stability
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Improved permeability
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Reduced pKa and LogP values
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Superior conformational fit into target protein pockets
Notably, oxetane substituents have been introduced in both early and late stages of synthetic sequences for drug candidates including fenebrutinib, ziresovir, lanraplenib, and danuglipron . In these applications, the oxetane functionality demonstrated stability under various reaction conditions, including hydrogenation, reduction with NaBH₄, and treatment with various reagents like (Boc)₂O, DMAP, and TsOH.
Photoredox Catalysis Applications
A recent 2025 study has explored photoredox-catalyzed decarboxylation of oxetane-2-carboxylic acids, offering new synthetic pathways to valuable intermediates . This visible-light-mediated photoredox hydrodecarboxylation enables access to products comparable to those from [2+2]-photocycloaddition between alkenes and aryl aldehydes, but without the challenges associated with traditional UV-light-mediated Paternò-Büchi reactions.
Leveraging Isomerization for Synthetic Advantage
The inherent isomerization tendency of oxetane-2-carboxylic acid, initially viewed as a limitation, has been repurposed as a synthetic advantage in certain applications.
Synthetic Utility
Researchers have demonstrated that the isomerization of oxetane-carboxylic acids can be deliberately harnessed to:
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Prepare novel molecular scaffolds
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Simplify synthetic routes to known compounds
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Access structures that would be challenging to synthesize through alternative means
Synthetic Case Studies
Several examples illustrate this synthetic utility:
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Synthesis of dioxanone compounds in fewer steps and higher yields compared to traditional approaches
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Production of unsaturated lactones through strategic isomerization
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Access to complex ring systems through controlled ring-opening and recyclization
This strategic approach transforms an apparent disadvantage into a valuable synthetic tool, expanding the utility of oxetane-2-carboxylic acid in organic synthesis.
Parameter | Details |
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Signal Word | Warning |
Hazard Statements | H315: Causes skin irritation |
H319: Causes serious eye irritation | |
H335: May cause respiratory irritation | |
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled | |
Precautionary Statements | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell |
P302+P352: IF ON SKIN: Wash with plenty of water |
Future Research Directions
The unique properties and challenges associated with oxetane-2-carboxylic acid open several promising avenues for future research.
Stability Enhancement Strategies
Development of methods to enhance the stability of oxetane-2-carboxylic acid represents an important research direction. Potential approaches include:
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Design of stabilizing derivatives that maintain the oxetane functionality
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Investigation of alternative storage conditions or additives
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Development of protecting group strategies specifically tailored for oxetane-carboxylic acids
Expanded Medicinal Applications
The growing interest in oxetane motifs in drug discovery suggests several potential research areas:
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Systematic evaluation of oxetane-2-carboxylic acid derivatives as building blocks in medicinal chemistry
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Investigation of structure-property relationships to optimize drug-like characteristics
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Development of targeted libraries based on the oxetane-2-carboxylic acid scaffold
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Exploration of stereochemical effects on biological activity and physicochemical properties
Novel Synthetic Methodologies
The development of improved synthetic routes and application of emerging technologies presents additional opportunities:
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Application of photoredox catalysis for selective functionalization
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Development of stereoselective synthetic approaches
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Exploration of flow chemistry techniques to minimize isomerization during synthesis
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Investigation of enzymatic approaches to oxetane-2-carboxylic acid synthesis and derivatization
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